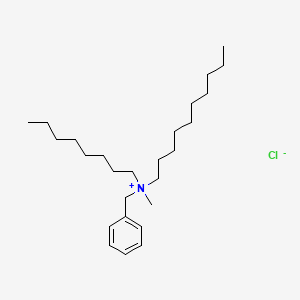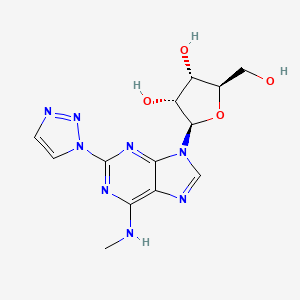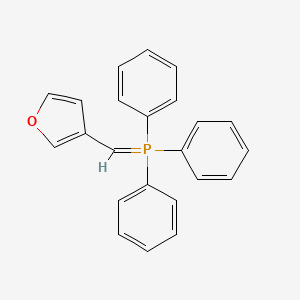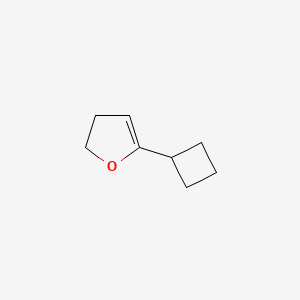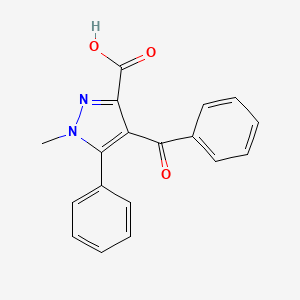
4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential antibacterial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of 1,3-dicarbonyl compounds with hydrazines. One common method includes the reaction of benzoylacetone with phenylhydrazine under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while reduction can produce alcohol derivatives.
科学的研究の応用
4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its potential antibacterial properties are being explored for therapeutic applications.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The antibacterial activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is believed to be due to its ability to interfere with bacterial cell wall synthesis. The compound likely targets enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall .
類似化合物との比較
Similar Compounds
- 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
What sets 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a versatile compound for various applications .
特性
CAS番号 |
851083-40-4 |
|---|---|
分子式 |
C18H14N2O3 |
分子量 |
306.3 g/mol |
IUPAC名 |
4-benzoyl-1-methyl-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H14N2O3/c1-20-16(12-8-4-2-5-9-12)14(15(19-20)18(22)23)17(21)13-10-6-3-7-11-13/h2-11H,1H3,(H,22,23) |
InChIキー |
QGFRZUBHDJANOM-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)

![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
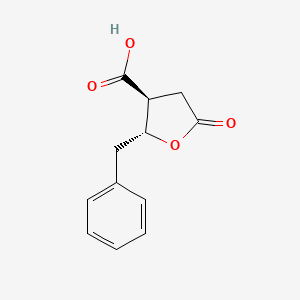
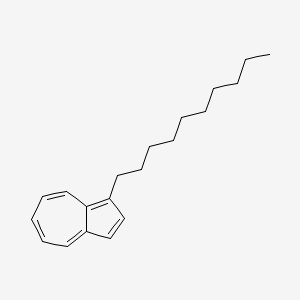
![2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]-](/img/structure/B14199553.png)
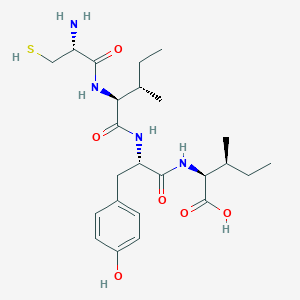
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)

